molecular formula C10H8F7N B12066401 {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine

{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine

Cat. No.: B12066401
M. Wt: 275.17 g/mol
InChI Key: QPXAMWARGZVWJI-UHFFFAOYSA-N
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Description

The compound {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine features a benzylamine scaffold with a trifluoroethyl group attached to the amine nitrogen. The aryl ring is substituted with fluorine at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. This substitution pattern combines electronegative and lipophilic elements, which are critical for modulating physicochemical properties such as solubility, metabolic stability, and target binding affinity .

Properties

Molecular Formula

C10H8F7N

Molecular Weight

275.17 g/mol

IUPAC Name

2,2,2-trifluoro-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]ethanamine

InChI

InChI=1S/C10H8F7N/c11-8-2-6(4-18-5-9(12,13)14)1-7(3-8)10(15,16)17/h1-3,18H,4-5H2

InChI Key

QPXAMWARGZVWJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CNCC(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressants and Neuropharmacology
Fluorinated compounds, particularly those containing trifluoromethyl groups, have been shown to enhance the pharmacological properties of drugs. The incorporation of such groups can increase lipophilicity, leading to improved blood-brain barrier penetration and enhanced activity against various neurological targets. For instance, compounds with trifluoromethyl substitutions have demonstrated increased potency in inhibiting serotonin uptake, which is crucial for developing antidepressants and anxiolytics .

1.2 Antiviral Agents
Research indicates that trifluoromethylated compounds exhibit significant antiviral activity. The presence of a trifluoromethyl group can modify the interaction of the drug with viral proteins, enhancing efficacy. For example, studies have shown that trifluoromethyl-containing drugs can effectively inhibit reverse transcriptase in retroviruses, making them valuable candidates for antiviral therapies .

Chemical Synthesis

2.1 Trifluoromethylation Reactions
The compound serves as a key intermediate in various synthetic pathways involving trifluoromethylation. This process is essential in developing new materials and pharmaceuticals. Trifluoromethylation reactions enable the introduction of the trifluoromethyl group into organic molecules, significantly altering their reactivity and properties. Techniques such as radical trifluoromethylation and electrophilic trifluoromethylation are commonly employed to synthesize derivatives of this compound .

2.2 Solvatochromic Materials
Recent studies have explored the use of trifluoroethylamine-substituted fluorophores in solvatochromic applications. These materials exhibit stable fluorescence intensity across various solvents, making them suitable for sensing applications in chemical environments . The unique electronic properties imparted by the trifluoroethylamine group enhance their performance in fluorescence-based sensors.

Agrochemicals

Compounds similar to {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine are also being investigated for their potential as agrochemicals. The trifluoromethyl group has been associated with increased herbicidal and fungicidal activity due to its ability to disrupt biological processes in target organisms while minimizing toxicity to non-target species .

Material Science

4.1 Polymer Chemistry
In polymer science, fluorinated compounds are valued for their unique properties such as chemical resistance and low surface energy. The incorporation of {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for high-performance applications .

4.2 Coatings and Surfaces
Fluorinated compounds are often used in coatings to impart hydrophobicity and oleophobicity. The application of this specific compound can lead to surfaces that repel water and oils effectively, which is beneficial in various industrial applications ranging from automotive to electronics .

Mechanism of Action

The mechanism of action of {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups can significantly influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can lead to the modulation of various biological processes, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. Amine Substituent Variations

{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine (CAS 1093079-61-8)

  • Key Differences : Replaces the trifluoroethyl group with a methyl (-CH₃) group.
  • Impact :
  • Lipophilicity : The trifluoroethyl group increases logP by ~0.7 compared to the methyl analog, enhancing membrane permeability but reducing aqueous solubility .
B. Aromatic Ring Substitution Patterns

(2,2,2-Trifluoroethyl)({[4-(trifluoromethyl)phenyl]methyl})amine

  • Key Differences : Substitutes the aryl group with a 4-CF₃ instead of 3-F,5-CF₃.
  • Impact :
  • Applications : Discontinued commercial status () suggests challenges in synthesis or efficacy.
C. Complex Heterocyclic Derivatives

(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine

  • Key Differences : Incorporates a benzimidazole-pyridinyl-imidazole scaffold.
  • Impact :
  • Molecular Weight and Complexity : Higher molecular weight (627.5 g/mol vs. 290.18 g/mol) may reduce bioavailability but improve target specificity .
  • Biological Activity : Likely designed as a kinase inhibitor due to heterocyclic motifs common in such therapeutics .

Fluorine-Induced Effects on Bioactivity

  • Electron-Withdrawing Effects : Fluorine and CF₃ groups reduce amine basicity, improving blood-brain barrier penetration and reducing protonation at physiological pH .
  • Metabolic Resistance : The trifluoroethyl group in the target compound resists cytochrome P450-mediated oxidation, a common metabolic pathway for alkylamines .
  • Agrochemical Relevance : Similar trifluoroethoxy groups in pesticides (e.g., triflusulfuron-methyl) highlight fluorine’s role in enhancing environmental persistence and potency .

Biological Activity

The compound {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine is a fluorinated amine that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H10F6NC_{12}H_{10}F_6N, and it features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The presence of fluorine atoms can significantly influence the compound's interactions with biological targets, potentially leading to enhanced pharmacological effects.

Biological Activity Overview

Fluorinated compounds, particularly those containing trifluoromethyl groups, have been shown to exhibit various biological activities. The introduction of fluorine can modify the electronic properties of molecules, affecting their binding affinity to biological targets such as enzymes and receptors.

1. Antimicrobial Activity

Research indicates that fluorinated phenyl derivatives can possess antimicrobial properties. For instance, studies have demonstrated that certain fluorinated analogs exhibit enhanced activity against bacterial strains due to increased hydrophobic interactions with bacterial membranes . The compound’s unique structure may contribute to its effectiveness in inhibiting microbial growth.

2. Anticancer Potential

Fluorinated compounds have been explored for their anticancer activities. The incorporation of trifluoromethyl groups has been associated with improved potency against various cancer cell lines. For example, compounds with similar structures have shown significant inhibitory effects on cell proliferation in breast cancer models . The ability of such compounds to induce apoptosis in cancer cells while sparing normal cells is particularly noteworthy.

3. Enzyme Inhibition

The biological activity of {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine may also extend to enzyme inhibition. Research has indicated that fluorinated amines can act as potent inhibitors for specific enzymes involved in metabolic pathways . This inhibition can lead to altered metabolic processes within cells, which is beneficial in therapeutic contexts.

Data Table: Biological Activities

Activity Type Description Reference
AntimicrobialEnhanced activity against bacterial strains due to hydrophobic interactions
AnticancerSignificant inhibition of cancer cell proliferation; apoptosis induction
Enzyme InhibitionPotent inhibitors for specific metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of fluorinated phenyl derivatives found that compounds similar to {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine exhibited notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to increased membrane permeability facilitated by the trifluoromethyl group .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that fluorinated amines could inhibit tumor growth effectively. The compound showed a dose-dependent response in reducing cell viability, with IC50 values comparable to established anticancer drugs . Further investigations into its mechanism revealed that it induced apoptosis through the activation of caspase pathways.

Q & A

Q. What are the common synthetic routes for preparing {[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous fluorinated amines are synthesized via nucleophilic displacement of halides or nitro groups using trifluoroethylamine derivatives under inert atmospheres. Reaction optimization includes temperature control (e.g., 80–110°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and catalysis (e.g., palladium for cross-coupling steps). Purity is ensured via column chromatography or recrystallization .

Q. What purification techniques are recommended for isolating this compound, and how are purity thresholds validated?

Common methods include flash chromatography (using silica gel or reverse-phase matrices) and recrystallization from ethanol/water mixtures. Purity validation employs HPLC (≥97% purity threshold) with UV detection at 254 nm, complemented by NMR (¹H/¹⁹F) to confirm structural integrity. Mass spectrometry (EI or ESI) provides molecular weight verification .

Q. Which analytical techniques are critical for characterizing this compound’s physical-chemical properties?

Key techniques include:

  • ¹H/¹⁹F NMR : To confirm substituent positions and fluorine environments.
  • GC-MS/LC-MS : For molecular weight and fragmentation pattern analysis.
  • DSC/TGA : To determine melting points (e.g., 108–110°C for analogous compounds) and thermal stability.
  • FTIR : For functional group identification (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation. Avoid contact with oxidizing agents due to potential exothermic reactions. Waste must be neutralized (e.g., with dilute HCl) before disposal. Spill management requires inert absorbents (e.g., vermiculite) and ethanol/water rinses .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl groups) influence the compound’s reactivity in nucleophilic reactions?

The trifluoromethyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks. For example, in SNAr reactions, the -CF₃ group stabilizes negative charges in transition states, accelerating substitution rates. Kinetic studies using deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR can map substituent effects .

Q. What experimental designs are suitable for studying this compound’s environmental fate and degradation pathways?

Follow OECD guidelines for hydrolysis/photolysis studies:

  • Hydrolysis : Expose to buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS.
  • Photolysis : Use xenon arc lamps (simulated sunlight) in aqueous/organic matrices.
  • Ecotoxicology : Assess acute toxicity using Daphnia magna or algal models under OECD 201/202 protocols .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., conflicting ¹⁹F NMR shifts)?

Cross-reference data from multiple databases (NIST, PubChem) and validate using internal standards (e.g., hexafluorobenzene for ¹⁹F NMR calibration). Reproduce experiments under controlled conditions (solvent, temperature, concentration) to isolate variables. Discrepancies may arise from solvent effects or impurity interference .

Q. What strategies mitigate instability issues during long-term storage of this compound?

Store under argon at –20°C in amber glass vials to prevent photodegradation and moisture absorption. Add stabilizers (e.g., BHT at 0.1%) to inhibit oxidation. Regularly monitor stability via HPLC and adjust storage conditions based on Arrhenius equation predictions from accelerated degradation studies .

Methodological Considerations

  • Experimental Design : Use randomized block designs for stability/reactivity studies, with replicates (n=4) to ensure statistical power .
  • Data Analysis : Apply multivariate regression to correlate substituent effects with reaction yields or degradation rates.

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